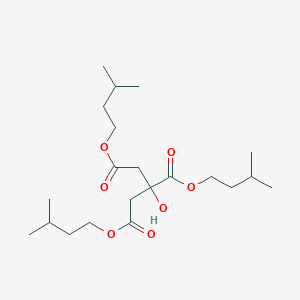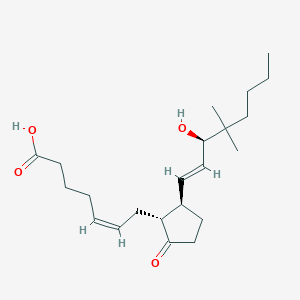
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid
Descripción general
Descripción
“9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid” is a chemical compound with the molecular formula C22H36O4 . It has an average mass of 364.519 Da and a monoisotopic mass of 364.261353 Da . It is also known as 11-deoxy-16,16-dimethyl Prostaglandin E2 .
Molecular Structure Analysis
The compound has a complex structure with multiple double bonds and defined stereocenters . It contains 4 hydrogen bond acceptors and 2 hydrogen bond donors . The compound also has 12 freely rotating bonds .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 522.6±45.0 °C at 760 mmHg . The vapour pressure is 0.0±3.1 mmHg at 25°C . The enthalpy of vaporization is 91.6±6.0 kJ/mol . The flash point is 283.9±25.2 °C . The index of refraction is 1.536 . The molar refractivity is 106.9±0.3 cm3 . The polar surface area is 75 Å2 . The polarizability is 42.4±0.5 10-24 cm3 . The surface tension is 45.7±3.0 dyne/cm . The molar volume is 342.9±3.0 cm3 .Aplicaciones Científicas De Investigación
Gastrointestinal Research
This compound is an effective inhibitor of gastric acid secretion and ulcer formation in rats, with ED50 values of 1 mg/kg and 0.021 mg/kg respectively . This makes it a valuable tool in gastrointestinal research, particularly in the study of gastric ulcers and acid-related disorders.
Respiratory Research
11-deoxy-16,16-dimethyl Prostaglandin E2 is 900 times more potent than PGF2α in the contraction of human respiratory tract smooth muscle in vitro . This suggests potential applications in the study of respiratory diseases, particularly those involving abnormal smooth muscle contraction such as asthma.
Receptor Pharmacology
This compound is an agonist for both EP2 and EP3 receptors . This makes it useful in receptor pharmacology research, particularly in the study of prostaglandin receptors and their role in various physiological processes.
Protection Against Oxidative Stress
Studies have shown that 11-deoxy-16,16-dimethyl Prostaglandin E2 can induce specific proteins in association with its ability to protect against oxidative stress . This suggests potential applications in the study of oxidative stress-related disorders and the development of protective strategies.
Renal Research
In renal proximal tubule epithelial LLC-PK1 cells, treatment with this compound protects against the cytotoxicity of 2,3,5-tris (glutathion-S-yl)hydroquinone (TGHQ), a potent nephrotoxic and nephrocarcinogenic metabolite of hydroquinone . This suggests potential applications in renal research, particularly in the study of nephrotoxicity and renal cancer.
Hematopoietic Stem Cell Research
16,16-dimethyl PGE2, a related compound, has been used to preserve the self-renewal properties while preventing the differentiation of hematopoietic stem cells during expansion in culture . This suggests potential applications of 11-deoxy-16,16-dimethyl Prostaglandin E2 in stem cell research, particularly in the study of hematopoietic stem cells.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 11-deoxy-16,16-dimethyl Prostaglandin E2, also known as 11-deoxy-16,16-dimethyl-PGE2 or 9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid, are the EP2 and EP3 receptors . These receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a crucial role in a variety of physiological processes.
Mode of Action
11-deoxy-16,16-dimethyl-PGE2 acts as an agonist for the EP2 and EP3 receptors . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. The compound exerts anti-oxidative stress , which helps protect proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage .
Biochemical Pathways
Upon activation of the EP2 and EP3 receptors, 11-deoxy-16,16-dimethyl-PGE2 selectively stimulates the synthesis of several proteins in renal proximal tubular epithelial (LLC-PK1) cells . These proteins include endothelial actin binding protein, myosin, elongation factor 2 (EF-2), elongation factor 1alpha-1 (EF-1alpha), HSP90beta, GRP78, membrane-organizing extension spike protein, and actin . These proteins play vital roles in cell structure, function, and survival.
Result of Action
The activation of the EP2 and EP3 receptors by 11-deoxy-16,16-dimethyl-PGE2 leads to the protection of proximal renal tubular epithelial cells from potent nephrotoxicity-induced cell damage . This is achieved through the compound’s anti-oxidative stress action, which reduces the harmful effects of oxidative stress on these cells .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,13,15,17-18,20,24H,4-5,7,9-12,14,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVVDFDWPQHXBA-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-15R-hydroxy-16,16-dimethyl-5Z,13E-prostadienoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



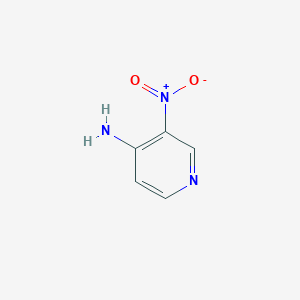


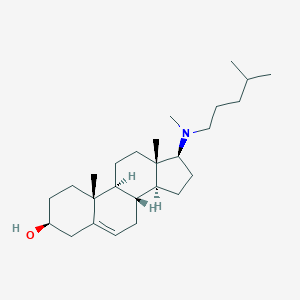
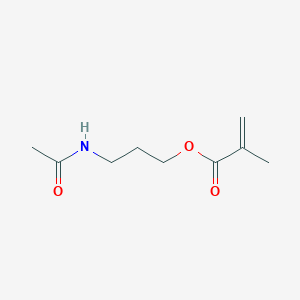


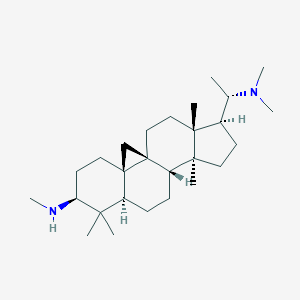
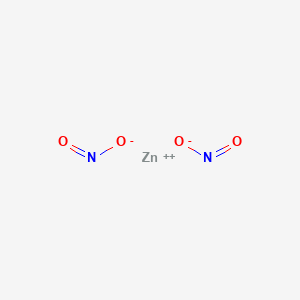
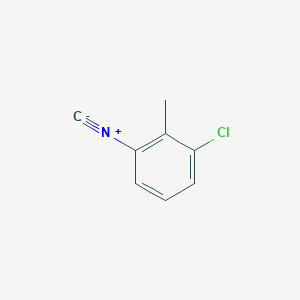
![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)

